molecular formula C26H26N4O5 B2484792 N-(2-furylmethyl)-4-[1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide CAS No. 899932-63-9

N-(2-furylmethyl)-4-[1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide

Cat. No.: B2484792
CAS No.: 899932-63-9
M. Wt: 474.517
InChI Key: YZECMQQNYOERBZ-UHFFFAOYSA-N
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Description

This compound belongs to the quinazoline-dione class, characterized by a 2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl core. Its structure includes a butanamide chain at position 4, substituted with a 2-furylmethyl group, and a 1-{2-[(4-methylphenyl)amino]-2-oxoethyl} side chain at position 1. The quinazoline-dione scaffold is known for its bioactivity in medicinal chemistry, particularly in anti-inflammatory and enzyme-targeting applications .

Properties

CAS No.

899932-63-9

Molecular Formula

C26H26N4O5

Molecular Weight

474.517

IUPAC Name

N-(furan-2-ylmethyl)-4-[1-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide

InChI

InChI=1S/C26H26N4O5/c1-18-10-12-19(13-11-18)28-24(32)17-30-22-8-3-2-7-21(22)25(33)29(26(30)34)14-4-9-23(31)27-16-20-6-5-15-35-20/h2-3,5-8,10-13,15H,4,9,14,16-17H2,1H3,(H,27,31)(H,28,32)

InChI Key

YZECMQQNYOERBZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC=CO4

solubility

not available

Origin of Product

United States

Biological Activity

N-(2-furylmethyl)-4-[1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C20H24N4O4
  • Molecular Weight : 396.43 g/mol

Structural Features

The compound features a quinazoline core, which is known for various biological activities such as anticancer and anti-inflammatory properties. The presence of the furylmethyl and 4-methylphenyl groups may contribute to its pharmacological profile.

Anticancer Activity

Recent studies have indicated that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, a study demonstrated that similar compounds showed potent inhibitory effects on cancer cell lines with IC50 values in the low micromolar range. Specifically, compounds with a quinazoline scaffold have been shown to induce apoptosis in various tumor cells.

Case Study: Quinazoline Derivatives

A related compound was tested for its ability to inhibit HDAC (Histone Deacetylases), which are critical targets in cancer therapy. The study revealed that certain derivatives exhibited IC50 values as low as 1.30 μM against HepG2 liver cancer cells, indicating strong antiproliferative effects .

CompoundIC50 (μM)Target
Compound A1.30HepG2
Compound B17.25SAHA

Antimicrobial Activity

In addition to anticancer effects, quinazoline derivatives have been explored for their antimicrobial properties. Research has shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Similar compounds have been shown to promote apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Research indicates that some quinazoline derivatives can cause cell cycle arrest at the G2/M phase.

In Vitro Studies

Several in vitro studies have confirmed the biological activity of quinazoline derivatives similar to this compound:

  • Antiproliferative Assays : These assays demonstrated significant inhibition of cancer cell lines.
  • Apoptosis Induction : Flow cytometry analysis revealed increased annexin V staining in treated cells, indicating apoptosis.
  • Synergistic Effects : Combination studies showed enhanced activity when used alongside established chemotherapeutics like taxol.

In Vivo Studies

In vivo studies using xenograft models have shown that compounds with similar structures can significantly inhibit tumor growth compared to controls. For example, one study reported a tumor growth inhibition (TGI) of approximately 48% when treated with a related quinazoline derivative .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several quinazoline derivatives, differing in substituents on the core and side chains. Below is a comparative analysis:

Compound Core Structure Substituents Key Properties References
Target Compound 2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl - 4-(N-(2-furylmethyl)butanamide
- 1-{2-[(4-methylphenyl)amino]-2-oxoethyl}
- Furyl group enhances π-π interactions
- 4-methylphenyl improves lipophilicity
N-(4-Bromophenyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzamide (3e) 2,4-Dioxoquinazoline - Benzamide at position 2
- 4-Bromophenyl substituent
- Higher melting point (261–263°C)
- Bromine enhances halogen bonding
N-(4-Fluorobenzyl)-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide 2,4-Dioxoquinazoline - 4-Fluorobenzyl on butanamide
- 3-Nitrobenzyl at position 1
- Nitro group increases electrophilicity
- Fluorine improves metabolic stability
4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide 6-Bromo-2,4-dioxoquinazoline - Bromine at position 6
- 2-Methoxybenzyl on butanamide
- Bromine alters electronic density
- Methoxy enhances solubility
N-[(2,4-Dichlorophenyl)Methyl]-2-(2,4-Dioxo-1H-Quinazolin-3-yl)Acetamide 2,4-Dioxoquinazoline - Dichlorophenylmethyl on acetamide - Chlorine atoms increase steric bulk
- Acetamide chain shorter than butanamide

Pharmacological and Physicochemical Differences

  • Solubility : The 2-furylmethyl group in the target compound may improve water solubility compared to halogenated aryl analogues (e.g., 3e or 3l) due to its heterocyclic polarity .
  • Bioactivity : Quinazoline-diones with alkylamide chains (e.g., butanamide) show enhanced anti-inflammatory activity compared to shorter-chain derivatives (e.g., acetamide in ), likely due to better membrane penetration .
  • Thermal Stability: Halogenated derivatives (e.g., 3e, 3l) exhibit higher melting points (>250°C) than non-halogenated analogues, suggesting stronger crystal lattice interactions .

Tautomerism and Spectral Features

Like other quinazoline-diones, the target compound may exhibit tautomerism between 1,4-dihydro and 3,4-dihydro forms. IR spectra would lack νS-H bands (~2500–2600 cm⁻¹), confirming the absence of thiol tautomers, as observed in for triazole-thiones . NMR would show distinct signals for the furylmethyl protons (~6.3–7.4 ppm) and the 4-methylphenyl group (~2.3 ppm for CH₃) .

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